Methyl 5,5,5-trifluoro-4-(phenylhydrazinylidene)pentanoate
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Overview
Description
Methyl 5,5,5-trifluoro-4-(phenylhydrazinylidene)pentanoate is an organic compound with the molecular formula C12H13F3N2O2 It is known for its unique structure, which includes a trifluoromethyl group and a phenylhydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5,5,5-trifluoro-4-(phenylhydrazinylidene)pentanoate can be synthesized through the reaction of pentanoic acid, 5,5,5-trifluoro-4-oxo-, methyl ester with phenylhydrazine . The reaction typically involves the following steps:
Starting Materials: Pentanoic acid, 5,5,5-trifluoro-4-oxo-, methyl ester and phenylhydrazine.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5,5-trifluoro-4-(phenylhydrazinylidene)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene moiety to hydrazine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
Methyl 5,5,5-trifluoro-4-(phenylhydrazinylidene)pentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5,5,5-trifluoro-4-(phenylhydrazinylidene)pentanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenylhydrazinylidene moiety can form hydrogen bonds and other interactions with target proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5,5,5-trifluoro-4-(2-methyl-4-methoxyphenylimino)pentanoate
- Pentanoic acid, 5,5,5-trifluoro-4-oxo-, methyl ester
Uniqueness
Methyl 5,5,5-trifluoro-4-(phenylhydrazinylidene)pentanoate is unique due to its combination of a trifluoromethyl group and a phenylhydrazinylidene moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H13F3N2O2 |
---|---|
Molecular Weight |
274.24 g/mol |
IUPAC Name |
methyl 5,5,5-trifluoro-4-(phenylhydrazinylidene)pentanoate |
InChI |
InChI=1S/C12H13F3N2O2/c1-19-11(18)8-7-10(12(13,14)15)17-16-9-5-3-2-4-6-9/h2-6,16H,7-8H2,1H3 |
InChI Key |
VEKMXIUJWWVOMK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=NNC1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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